Cas no 2551117-87-2 (7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride)

7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride structure
2551117-87-2 structure
商品名:7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride
CAS番号:2551117-87-2
MF:C8H14ClNO2
メガワット:191.655261516571
MDL:MFCD32874764
CID:5657412
PubChem ID:155822301

7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 2551117-87-2
    • 7-(AMINOMETHYL)-6-OXASPIRO[3.4]OCTAN-2-ONE HCL
    • 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride
    • AT31668
    • EN300-27693677
    • 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one;hydrochloride
    • 7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride
    • MDL: MFCD32874764
    • インチ: 1S/C8H13NO2.ClH/c9-4-7-3-8(5-11-7)1-6(10)2-8;/h7H,1-5,9H2;1H
    • InChIKey: LMEVOXKFNLPQJS-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1C(CN)CC2(C1)CC(C2)=O

計算された属性

  • せいみつぶんしりょう: 191.0713064g/mol
  • どういたいしつりょう: 191.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27693677-1g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride
2551117-87-2 95%
1g
$1057.0 2023-09-10
Enamine
EN300-27693677-5g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride
2551117-87-2 95%
5g
$3065.0 2023-09-10
Enamine
EN300-27693677-0.25g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride
2551117-87-2 95.0%
0.25g
$524.0 2025-03-20
1PlusChem
1P028G84-5g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-onehydrochloride
2551117-87-2 95%
5g
$3851.00 2024-05-20
Aaron
AR028GGG-1g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-onehydrochloride
2551117-87-2 95%
1g
$1479.00 2025-02-16
1PlusChem
1P028G84-500mg
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-onehydrochloride
2551117-87-2 95%
500mg
$1081.00 2024-05-20
1PlusChem
1P028G84-1g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-onehydrochloride
2551117-87-2 95%
1g
$1369.00 2024-05-20
1PlusChem
1P028G84-10g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-onehydrochloride
2551117-87-2 95%
10g
$5680.00 2024-05-20
Aaron
AR028GGG-5g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-onehydrochloride
2551117-87-2 95%
5g
$4240.00 2023-12-15
Enamine
EN300-27693677-2.5g
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride
2551117-87-2 95.0%
2.5g
$2071.0 2025-03-20

7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride 関連文献

7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochlorideに関する追加情報

Comprehensive Overview of 7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride (CAS No. 2551117-87-2)

The compound 7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride (CAS No. 2551117-87-2) is a specialized organic molecule with a unique spirocyclic structure. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The spirocyclic scaffold is a key feature, offering structural rigidity and versatility, which makes it valuable for designing novel therapeutic agents. Researchers are particularly interested in its aminomethyl functional group, which can be leveraged for further chemical modifications or as a pharmacophore in bioactive molecules.

In recent years, the demand for spirocyclic compounds has surged, driven by their prominence in medicinal chemistry. The 6-oxaspiro3.4octan-2-one core of this molecule is a rare heterocyclic framework, often explored for its potential in targeting neurological and metabolic disorders. The hydrochloride salt form enhances the compound's solubility, making it more amenable to formulation studies. This attribute aligns with the growing trend in the pharmaceutical industry to improve drug bioavailability and delivery systems.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride?" The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as asymmetric catalysis and green chemistry principles are increasingly being applied to optimize the yield and purity of this compound. These methodologies resonate with the broader scientific community's focus on sustainable and efficient synthetic practices.

Another hot topic in the context of CAS No. 2551117-87-2 is its potential role in central nervous system (CNS) drug development. The spirocyclic motif is known to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Researchers are also investigating its applicability in peptide mimetics and enzyme inhibitors, areas that have seen exponential growth due to advancements in computational drug design and high-throughput screening.

The compound's physicochemical properties, such as its logP and pKa, are critical for understanding its behavior in biological systems. These parameters are often queried in academic and industrial databases, reflecting the compound's relevance in preclinical studies. Additionally, the hydrochloride salt form is preferred for its stability and ease of handling, which is a common consideration in pharmaceutical manufacturing.

From a commercial perspective, 7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride is available in limited quantities, primarily for research purposes. Its niche application spectrum makes it a high-value chemical for specialized laboratories. The compound's patent landscape and intellectual property status are also areas of interest, as they influence its accessibility and potential for commercialization.

In conclusion, 7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride (CAS No. 2551117-87-2) represents a fascinating intersection of organic chemistry and drug discovery. Its structural uniqueness and functional adaptability position it as a promising candidate for future therapeutic innovations. As research continues to uncover its full potential, this compound is likely to remain a focal point in the scientific community's quest for novel bioactive molecules.

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